![molecular formula C15H16FNO3S B5367322 5-ethyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide](/img/structure/B5367322.png)
5-ethyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of 5-ethyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide involves multiple steps, including the use of 4-fluoro-3-nitrobenzoic acid as a starting material. The process emphasizes the importance of strong hydrogen bonds in the crystal packing of the compound. Key steps include nitration, reduction, and sulfonamide formation, highlighting the complex synthesis pathways required for such compounds (Yeong et al., 2018).
Molecular Structure Analysis
The crystal structure of related sulfonamide compounds reveals significant insights into the molecular architecture of this compound. Studies have shown that these compounds can crystallize in various space groups, with strong C—H⋯O intermolecular interactions leading to the formation of a three-dimensional architecture (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides, including this compound, participate in various chemical reactions, reflecting their versatility. These reactions include electrophilic fluorination, which is critical for introducing fluorine atoms into molecules, thereby altering their chemical properties and reactivity. Such modifications can significantly impact the compound's biological activity and potential pharmacological applications (Yasui et al., 2011).
Mechanism of Action
Target of Action
Related compounds have been used in the synthesis of various derivatives .
Mode of Action
It is suggested that related compounds may modulate mrgprx2, a receptor involved in pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders .
Pharmacokinetics
Related compounds have been synthesized and purified using column chromatography
Result of Action
Related compounds have been suggested to ease conditions caused by ige independent activation of mrgprx2 or its orthologs .
Action Environment
It is suggested that related compounds may modulate mrgprx2, a receptor involved in pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders . This suggests that the compound’s action may be influenced by factors that affect the activation of this receptor.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-ethyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-3-11-4-9-14(20-2)15(10-11)21(18,19)17-13-7-5-12(16)6-8-13/h4-10,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREGYBRRWQPCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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